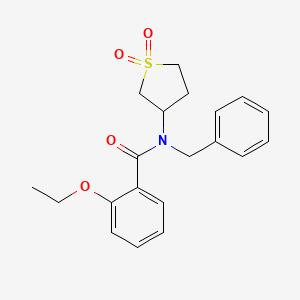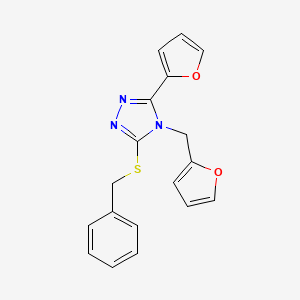![molecular formula C25H27N3O2S2 B12144533 3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12144533.png)
3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the formation of the thiazolidinone ring. Key reagents and conditions include:
Step 1: Synthesis of 4-(3-Methylphenyl)piperazine through the reaction of 3-methylphenylamine with piperazine.
Step 2: Formation of the thiazolidinone core by reacting the piperazine derivative with thiourea and an appropriate aldehyde under acidic conditions.
Step 3: Introduction of the prop-2-enyloxyphenyl group via a condensation reaction with 4-prop-2-enyloxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the piperazine substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives depending on the reaction conditions and reagents used.
科学的研究の応用
3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Piperazine Derivatives: Compounds with a piperazine ring and various functional groups.
Phenylmethylene Derivatives: Compounds with a phenylmethylene group attached to different cores.
Uniqueness
3-{[4-(3-Methylphenyl)piperazinyl]methyl}-5-[(4-prop-2-enyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C25H27N3O2S2 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
(5E)-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H27N3O2S2/c1-3-15-30-22-9-7-20(8-10-22)17-23-24(29)28(25(31)32-23)18-26-11-13-27(14-12-26)21-6-4-5-19(2)16-21/h3-10,16-17H,1,11-15,18H2,2H3/b23-17+ |
InChIキー |
HKJVCFFAAQYKLG-HAVVHWLPSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=C(C=C4)OCC=C)/SC3=S |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12144455.png)
![Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-1-[3-(dimethylamino)pro pyl]-4-hydroxy-5-oxo-3-pyrrolin-2-yl}benzoate](/img/structure/B12144461.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144463.png)
![N-(3,4-difluorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12144469.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12144483.png)
![4-[(1-benzofuran-2-ylcarbonyl)(2-methoxyethyl)amino]-N-phenyl-1-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B12144492.png)
![(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12144498.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12144499.png)
![N-(3-methoxyphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B12144501.png)

![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12144508.png)
![(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12144509.png)

